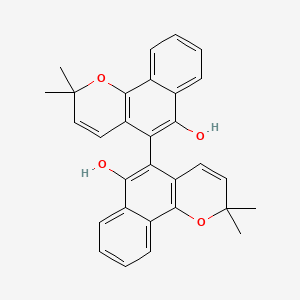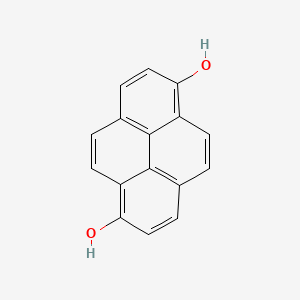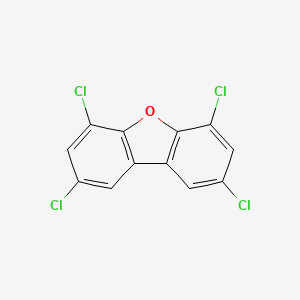
2,4,6,8-Tetrachlorodibenzofuran
Overview
Description
2,4,6,8-Tetrachlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds containing chlorine atoms attached to the dibenzofuran structure. These compounds are known for their persistence in the environment and potential adverse health effects. This compound is particularly notable for its stability and resistance to degradation, making it a significant environmental pollutant .
Preparation Methods
2,4,6,8-Tetrachlorodibenzofuran is not typically manufactured intentionally but is formed as a by-product in various industrial processes. These processes include the production of chlorinated pesticides, where intermolecular condensation of ortho-chlorophenols occurs, and thermal waste treatment processes involving combustion and pyrolysis of organochlorine compounds . The reaction conditions often involve high temperatures (over 150°C), alkaline mediums, and exposure to UV light or radical-forming substances .
Chemical Reactions Analysis
2,4,6,8-Tetrachlorodibenzofuran undergoes several types of chemical reactions, including:
Oxidation: Reacts with hydrogen peroxide, forming intermediates with O-O bonds that eventually cleave homolytically.
Reduction: Can be reduced under specific conditions, although detailed pathways are less commonly studied.
Substitution: Nucleophilic aromatic substitution reactions occur, particularly with hydroperoxides, leading to the dissociation of C-O bonds.
Common reagents include hydrogen peroxide and its anion, which facilitate these reactions. Major products formed include various substituted dibenzofurans and ring-expanded products .
Scientific Research Applications
2,4,6,8-Tetrachlorodibenzofuran has been extensively studied in environmental science due to its persistence and toxicity. It is used as a model compound to understand the behavior of persistent organic pollutants in the environment. Research has shown that exposure to this compound can disrupt the gut microbiome and induce metabolic disorders in animal models . Additionally, it has applications in studying the mechanisms of toxicity and the development of remediation strategies for contaminated environments .
Mechanism of Action
The toxic effects of 2,4,6,8-Tetrachlorodibenzofuran are primarily mediated through the aryl hydrocarbon receptor (AHR) pathway. Upon binding to AHR, the compound activates a cascade of gene expression changes that lead to various toxicological outcomes, including disruption of lipid metabolism and induction of hepatic steatosis . The formation of reactive oxygen species and subsequent oxidative stress also play a significant role in its mechanism of action .
Comparison with Similar Compounds
2,4,6,8-Tetrachlorodibenzofuran is part of a broader class of polychlorinated dibenzofurans, which include compounds with varying numbers and positions of chlorine atoms. Similar compounds include:
2,3,7,8-Tetrachlorodibenzofuran: Known for its high toxicity and environmental persistence.
1,2,3,4-Tetrachlorodibenzofuran: Less studied but shares similar structural properties.
2,3,4,7,8-Pentachlorodibenzofuran: Exhibits similar toxicological profiles and environmental behavior.
The uniqueness of this compound lies in its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects.
Properties
IUPAC Name |
2,4,6,8-tetrachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-5-1-7-8-2-6(14)4-10(16)12(8)17-11(7)9(15)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPJEACWUWSAGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C3=C(O2)C(=CC(=C3)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207537 | |
| Record name | 2,4,6,8-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58802-19-0 | |
| Record name | 2,4,6,8-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058802190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6,8-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6,8-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MYK4BR2S8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,4,6,8-Tetrachlorodibenzofuran interact with Aryl Hydrocarbon Hydroxylase (AHH) activity compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin?
A1: The study demonstrates that this compound, unlike the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin, does not induce Aryl Hydrocarbon Hydroxylase (AHH) activity. In fact, it reduces basal AHH activity. When co-treated with 2,3,7,8-tetrachlorodibenzo-p-dioxin, this compound significantly diminished the enzyme activity induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin alone []. This suggests a potential antagonistic effect on AHH induction. Further research is crucial to understand the underlying mechanisms and implications of this interaction.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


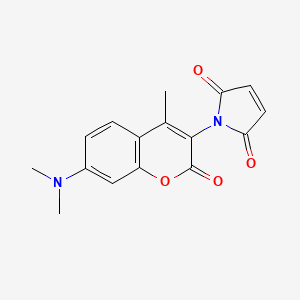
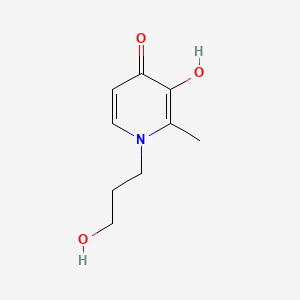
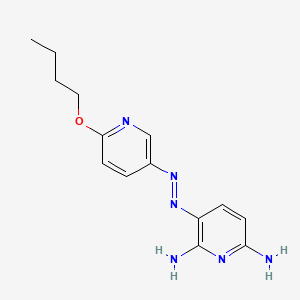
![8-ethylidene-3-hydroxy-2,6-dimethoxy-6,6a,7,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B1210946.png)
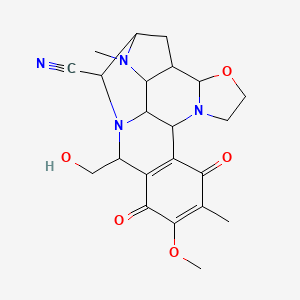





![8-Tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione;8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1210956.png)
![(1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;2-hydroxypropanoic acid](/img/structure/B1210960.png)
